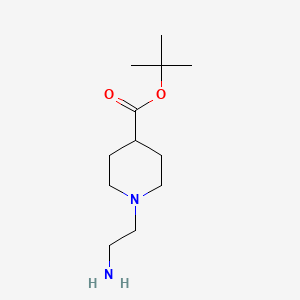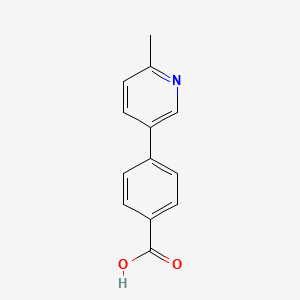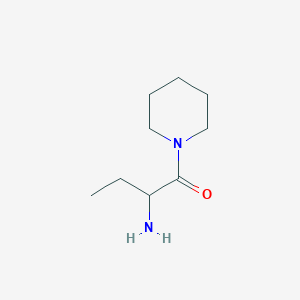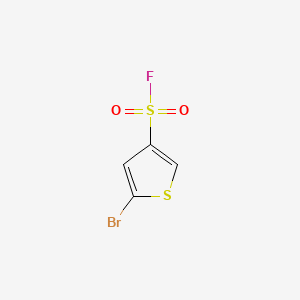
Tert-butyl (3,5-dichlorophenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3,5-dichlorophenyl)glycinate is a chemical compound with the molecular formula C12H15Cl2NO2. It is a derivative of glycine, where the glycine molecule is modified with tert-butyl and 3,5-dichlorophenyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3,5-dichlorophenyl)glycinate typically involves the reaction of tert-butyl glycinate with 3,5-dichlorophenyl compounds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3,5-dichlorophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The 3,5-dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Tert-butyl (3,5-dichlorophenyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (3,5-dichlorophenyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Glycine tert-butyl ester: A simpler ester of glycine used in peptide synthesis.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: A compound with similar tert-butyl groups but different functional properties.
Uniqueness
Tert-butyl (3,5-dichlorophenyl)glycinate is unique due to the presence of both tert-butyl and 3,5-dichlorophenyl groups, which confer specific chemical and biological properties. This combination makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H15Cl2NO2 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
tert-butyl 2-(3,5-dichloroanilino)acetate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)7-15-10-5-8(13)4-9(14)6-10/h4-6,15H,7H2,1-3H3 |
InChI Key |
DPQWRDSLJAAVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)

![(9H-fluoren-9-yl)methyl4-[3-oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9'-xanthen]-6'-yl]piperazine-1-carboxylate](/img/structure/B13568069.png)

![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)




